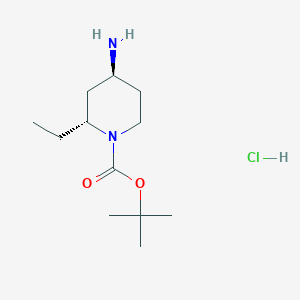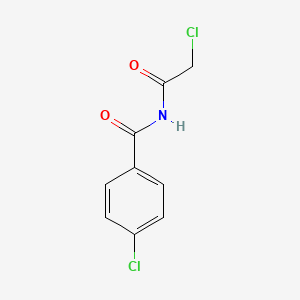![molecular formula C16H25ClN2O2S B2562809 [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride CAS No. 2418676-38-5](/img/structure/B2562809.png)
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride is a synthetic chemical with potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure combines an oxazepane ring with a benzothiophene moiety, making it a candidate for diverse chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone typically involves the following steps:
Formation of the Oxazepane Ring: : The preparation starts with the synthesis of the oxazepane ring through a cyclization reaction. This can be achieved using starting materials such as amino alcohols and alkyl halides under basic conditions.
Introduction of the Benzothiophene Moiety: : The benzothiophene component is introduced via a Friedel-Crafts acylation reaction. The reaction involves the coupling of the oxazepane intermediate with a benzothiophene derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: : The final step involves the reduction of the carbonyl group to form the methanone compound. This can be accomplished using a reducing agent such as sodium borohydride.
Industrial Production Methods:
Industrial production of [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone involves optimization of the synthetic routes for large-scale operations. Efficient reaction conditions, such as using continuous flow reactors and process intensification techniques, are employed to enhance yield and purity while minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions:
The compound can undergo various chemical reactions, including:
Oxidation: : The methanone group can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: : The methanone group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: : The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides, forming amides.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in aqueous medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: : Carboxylic acid derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Amide derivatives.
Wissenschaftliche Forschungsanwendungen
The compound [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone has several scientific research applications:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Studied for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: : Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: : Applied in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism by which [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone exerts its effects involves interaction with molecular targets in biological systems:
Molecular Targets: : The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: : It could influence various biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
[2-(Aminomethyl)-1,4-oxazepan-4-yl]methanone
[5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]methanone
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-1,2-benzisothiazol-3-yl)methanone
This detailed exploration covers various aspects of [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone, providing insights into its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Eigenschaften
IUPAC Name |
[2-(aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S.ClH/c1-11-3-4-14-12(7-11)8-15(21-14)16(19)18-5-2-6-20-13(9-17)10-18;/h8,11,13H,2-7,9-10,17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHINGDIAVANCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)N3CCCOC(C3)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2562726.png)
![N-(4-ethylphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2562728.png)
![(2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride](/img/structure/B2562729.png)
![3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2562732.png)
![4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B2562734.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2562736.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2562738.png)

![N-[2-(Furan-2-ylmethyl)cyclohexyl]prop-2-enamide](/img/structure/B2562742.png)
![1-(4-chlorobenzoyl)-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}piperidin-4-ol](/img/structure/B2562743.png)
![8-(2-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562745.png)
![2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide](/img/structure/B2562747.png)

